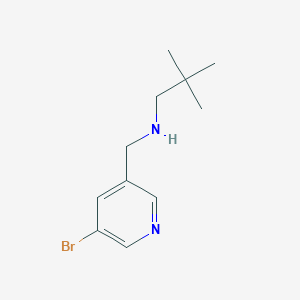

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine

Description

N-((5-Bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine is a pyridine-derived amine featuring a 5-bromo-substituted pyridinylmethyl group attached to a neopentylamine (2,2-dimethylpropan-1-amine) moiety. Key physicochemical properties include:

- Molecular Formula: C₁₁H₁₇BrN₂

- Molecular Weight: 257.18 g/mol

- CAS Registry Number: 1333319-64-4 .

This compound has been utilized as a building block in medicinal chemistry and materials science, though commercial availability is currently discontinued . Its structural uniqueness lies in the combination of a brominated pyridine ring and a bulky neopentylamine group, which may influence steric effects, lipophilicity, and biological activity.

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBNANJCUKYMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745296 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-64-4 | |

| Record name | 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-methylpyridine to obtain 5-bromopyridine, followed by the reaction with 2,2-dimethylpropan-1-amine under appropriate conditions. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial production methods may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to optimize the yield and minimize by-products.

Chemical Reactions Analysis

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing bromopyridine moieties exhibit anticancer properties. For instance, studies show that derivatives of bromopyridine can inhibit cell proliferation in various cancer cell lines . The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound could be explored as a new antimicrobial agent .

Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to interact with various biological targets allows for the design of new drugs aimed at treating diseases such as cancer and infections .

Targeting Specific Receptors

Research has shown that derivatives of this compound can selectively bind to certain receptors involved in neurotransmission and other physiological processes. This selectivity can lead to the development of drugs with fewer side effects compared to non-selective agents .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of bromopyridine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against multi-drug resistant strains of bacteria. The findings suggested that it exhibited potent antibacterial activity, making it a candidate for further development as an antibiotic.

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the amine group can influence its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table compares N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine with its closest analogues:

Key Observations:

Steric and Lipophilicity Effects: The neopentylamine group in the target compound introduces significant steric bulk compared to the methoxyethyl group in C₉H₁₃BrN₂O. This increases lipophilicity (predicted logP ~2.8 vs. Brompheniraminum, an antihistamine, features a dimethylaminoethyl chain attached to a brominated biphenyl system, prioritizing electronic effects over steric bulk .

Synthetic Utility :

- The discontinued status of the target compound contrasts with the availability of its methoxy analogue, suggesting challenges in synthesis or stability (e.g., sensitivity of the neopentyl group under reaction conditions).

- Neopentylamine derivatives, as seen in urea and thiourea analogues (e.g., 5a and 6 in ), are often selected for metabolic stability due to resistance to oxidative degradation .

Pharmacological Implications: Brompheniraminum’s dimethylaminoethyl group enables histamine H₁ receptor antagonism, while the target compound’s neopentyl group may sterically hinder receptor binding unless tailored for specific targets (e.g., kinases or GPCRs with deep hydrophobic pockets) .

Comparison with Boron-Containing Analogues

A structurally distinct pyridine derivative, N,N-dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (CAS 918643-56-8), incorporates a boronate ester for Suzuki-Miyaura cross-coupling applications . Unlike the target compound, this analogue prioritizes synthetic versatility over biological activity, highlighting the diversity of pyridine-based amines in chemical research.

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H17BrN2

- Molecular Weight: 257.17 g/mol

- CAS Number: 1333319-64-4

The synthesis of this compound typically involves the bromination of 5-methylpyridine followed by amination with 2,2-dimethylpropan-1-amine. This process can be optimized for yield and purity using various catalysts and solvents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the amine group enhances its binding affinity to various receptors and enzymes.

Interaction with Enzymes:

Research indicates that this compound may function as an inhibitor for certain enzymes involved in cancer progression. For example, it has been shown to bind effectively to matrix metalloproteinases (MMPs), which play critical roles in tumor metastasis .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |

| HeLa | 9.22 ± 0.17 | Growth inhibition over time |

| MCF-7 | 8.47 ± 0.18 | Increased cytotoxicity with prolonged exposure |

The compound exhibits a dose-dependent inhibition of cell proliferation, particularly notable in lymphoid (Jurkat) and epithelial (HeLa) cancer cell lines .

Mechanisms of Anticancer Activity

The anticancer activity is believed to stem from multiple mechanisms:

- Cell Cycle Arrest: Induces apoptosis by halting the cell cycle progression.

- Antiangiogenic Effects: Demonstrates potential to inhibit angiogenesis in tumor tissues, as evidenced by chick chorioallantoic membrane assays .

- Enzyme Inhibition: Shows promising binding energy with MMPs, suggesting a role in preventing metastasis .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

In Vitro Studies:

- A study assessed the compound's cytotoxic effects across various cancer cell lines using MTT assays, revealing significant inhibitory effects on cell growth.

- Flow cytometry analysis confirmed that this compound effectively induced apoptosis in Jurkat cells.

- Computational Studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.